molecular formula C19H18FN3OS B2422400 N-(4-fluorobenzyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 932352-47-1

N-(4-fluorobenzyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2422400
CAS RN: 932352-47-1
M. Wt: 355.43
InChI Key: VPISVTZIRWKCFY-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a chemical compound with potential therapeutic applications. This compound has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and inflammation. It may also disrupt the integrity of cell membranes and interfere with cellular signaling pathways.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and nitric oxide in macrophages. Additionally, it has been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorobenzyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide in lab experiments is its potential as a therapeutic agent for cancer and inflammation. It may also be useful as an antibacterial and antifungal agent. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are many potential future directions for research on N-(4-fluorobenzyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide. One possible direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to explore its potential as a therapeutic agent for other diseases, such as viral infections or autoimmune disorders. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide involves the reaction of 1-methyl-5-phenyl-1H-imidazole-2-thiol with 4-fluorobenzyl chloride and acetic anhydride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain the desired compound.

Scientific Research Applications

N-(4-fluorobenzyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been studied for its potential therapeutic applications. It has been found to have antitumor activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-23-17(15-5-3-2-4-6-15)12-22-19(23)25-13-18(24)21-11-14-7-9-16(20)10-8-14/h2-10,12H,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPISVTZIRWKCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

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